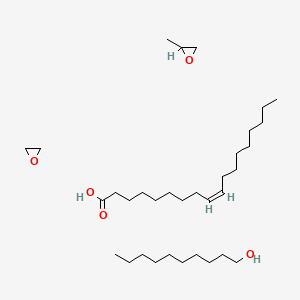
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C₁₄H₁₅BrO and a molecular weight of 279.172 g/mol . This compound is characterized by a cyclohexenone ring substituted with a bromophenyl group and two methyl groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one typically involves the reaction of aromatic aldehydes with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under different conditions. One common method uses zinc chloride as a catalyst in an environmentally benign water medium . The product is isolated from the reaction medium by simple filtration, making this a green protocol for the synthesis of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and environmentally friendly solvents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one has several scientific research applications:
Medicine: Its derivatives are explored for potential pharmacological activities.
Industry: It serves as a precursor for the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one involves its interaction with molecular targets through various pathways. The compound’s structure allows it to form strong intramolecular hydrogen bonds, which contribute to its stability and reactivity . Additionally, it can participate in weak intermolecular interactions such as C−H···O, π···π, and C−H···Br contacts, influencing its behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethylcyclohex-2-en-1-one: A similar compound without the bromophenyl group.
3,5,5-Trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: Another structurally related compound with different substituents.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: A compound with a hydroxy group and similar structural framework.
Uniqueness
5,5-Dimethyl-3-(4-bromophenyl)cyclohex-2-en-1-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
72036-54-5 |
|---|---|
Fórmula molecular |
C14H15BrO |
Peso molecular |
279.17 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15BrO/c1-14(2)8-11(7-13(16)9-14)10-3-5-12(15)6-4-10/h3-7H,8-9H2,1-2H3 |
Clave InChI |
JISPPFBRAMZBSM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


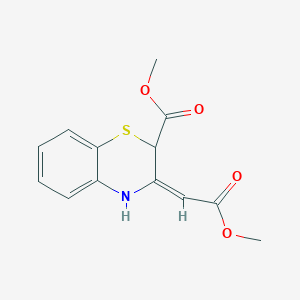
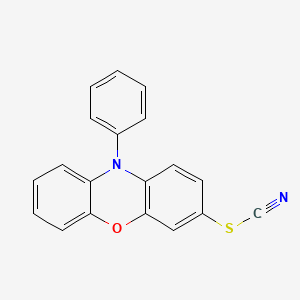
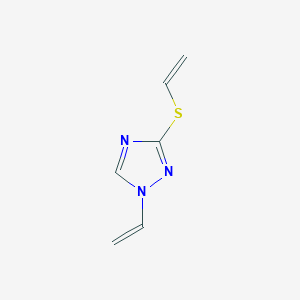
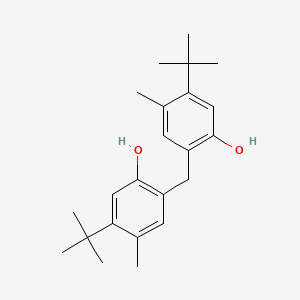
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
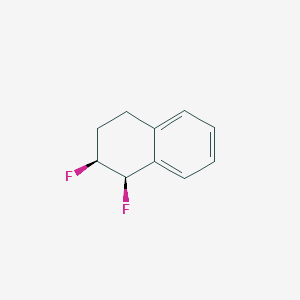


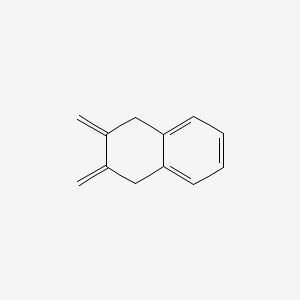
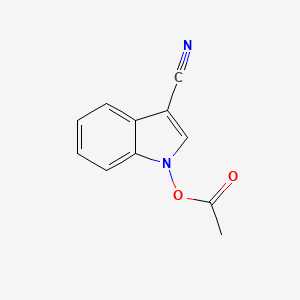
![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
